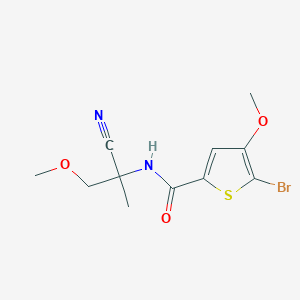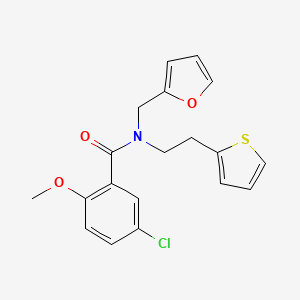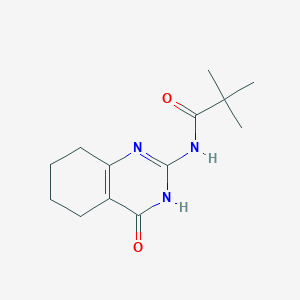
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide, commonly known as DMPQ, is a synthetic quinazoline derivative that has been used in scientific research for various applications. It is a small molecule that has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. DMPQ has been studied extensively in laboratory settings and has been found to have a range of potential applications in scientific research.
Applications De Recherche Scientifique
DMPQ has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been used to investigate the mechanisms of action of various drugs and to develop new therapeutic agents. Additionally, it has been used in studies of the effects of drugs on the nervous system and in studies of the effects of drugs on the cardiovascular system.
Mécanisme D'action
The exact mechanism of action of DMPQ is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of the production of proinflammatory cytokines, inhibition of cell proliferation, and induction of apoptosis. Additionally, it has been suggested that DMPQ may act as an anti-oxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
DMPQ has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. Additionally, it has been found to induce apoptosis in cancer cells and to inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMPQ in laboratory experiments offers several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is highly soluble in aqueous solutions, which makes it easy to use in experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life, which can limit its effectiveness in experiments that require long-term exposure to the compound. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving DMPQ. One potential direction is to further investigate the mechanisms of action of the compound and to identify new therapeutic targets for its use. Additionally, further research could be conducted to determine the potential therapeutic uses of DMPQ in different diseases and conditions. Additionally, further research could be conducted to investigate the potential toxic effects of DMPQ and to develop safer formulations for its use in laboratory experiments. Finally, further research could be conducted to investigate the potential synergistic effects of DMPQ with other compounds or drugs.
Méthodes De Synthèse
The synthesis of DMPQ begins with the reaction of 4-chloro-3,4,5,6,7,8-hexahydro-2-quinazoline with 2,2-dimethyl-N-propanamide. This reaction is carried out in the presence of anhydrous sodium carbonate in an aqueous solution at a temperature of 120°C. The resulting product is then purified by recrystallization from aqueous ethanol, yielding a white crystalline solid.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)11(18)16-12-14-9-7-5-4-6-8(9)10(17)15-12/h4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCIXNVVCWNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

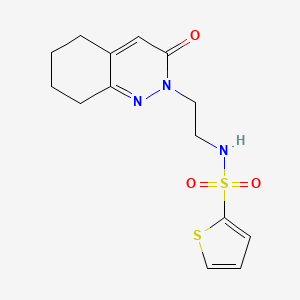

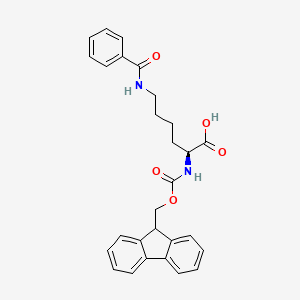
![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)
![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
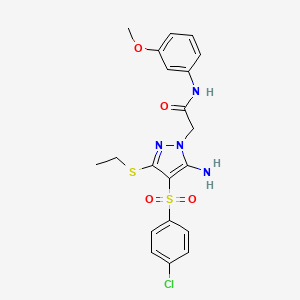
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
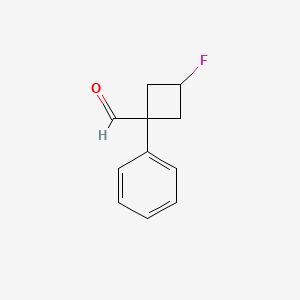
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)
